
Sel de rhodamine 101
Vue d'ensemble
Description
Rhodamine 101 is an iminium betaine and an organic heteroheptacyclic compound. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Microscopie en fluorescence
Le sel de rhodamine 101 est un colorant fluorescent brillant avec des maximums d'excitation et d'émission à 565 et 595 nm, respectivement . Cela en fait un excellent choix pour la microscopie en fluorescence, où il peut être utilisé pour colorer et visualiser les cellules et les composants cellulaires. Son rendement quantique de fluorescence élevé permet une imagerie claire et brillante, ce qui est crucial pour l'analyse cellulaire détaillée.
Cytométrie en flux
En cytométrie en flux, le this compound sert de marqueur fluorescent fiable en raison de sa stabilité et de sa fluorescence intense . Il peut être utilisé pour étiqueter les cellules ou d'autres particules, permettant aux chercheurs de trier et de compter différentes populations au sein d'un échantillon mélangé, et de détecter des marqueurs cellulaires spécifiques.
Spectroscopie de corrélation de fluorescence (FCS)
Les propriétés photophysiques du this compound le rendent adapté à la FCS, une technique utilisée pour étudier la dynamique des molécules fluorescentes en solution . La FCS peut fournir des informations sur les interactions moléculaires, la diffusion et la concentration, ce qui rend le this compound précieux pour l'étude d'une large gamme de processus biologiques.
Dosage immunoenzymatique (ELISA)
En tant que colorant fluorescent, le this compound peut être utilisé en ELISA pour détecter la présence d'antigènes ou d'anticorps . Sa fluorescence brillante améliore la sensibilité du dosage, permettant la détection de molécules biologiques à faible abondance.
Applications de détection
Le this compound peut être chargé dans des matériaux mésoporeux pour des applications de détection . Sa nature chargée permet un chargement et une libération efficaces, ce qui est essentiel dans le développement de capteurs capables de détecter diverses substances ou des changements dans l'environnement.
Imagerie mitochondriale
Le this compound a été utilisé pour créer des analogues hydrophobes qui servent de sondes fluorescentes puissantes des mitochondries dans les organismes vivants . Ces analogues permettent l'imagerie de la motilité mitochondriale, de la fusion et de la fission, fournissant des informations précieuses sur la santé et la fonction de ces organites cellulaires critiques.
Analyse Biochimique
Biochemical Properties
Rhodamine 101 inner salt is a highly stable fluorophore in the rhodamine family . It is often used as a reference material to measure the fluorescence quantum yield
Cellular Effects
The cellular effects of Rhodamine 101 inner salt are primarily related to its role as a fluorescent dye. It is used to study the distribution, localization, and morphology of cells, particularly in the research of cell nuclei, especially in the detection and observation of DNA fragments
Molecular Mechanism
The molecular mechanism of Rhodamine 101 inner salt primarily involves its fluorescent properties. When excited at its absorption maxima (565 nm), it emits light at its emission maxima (595 nm) . This property is utilized in various biological applications to visualize and study cellular structures and processes .
Propriétés
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLHCJRTRQOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961484 | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-43-3, 116450-56-7 | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 101 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the charge of Rhodamine 101 inner salt affect its loading efficiency into MCM-41 silica nanoparticles?
A: The study by [] found that the charge of Rhodamine-based dyes significantly impacted their loading efficiency into MCM-41 silica nanoparticles. While the research doesn't directly compare the inner salt to other forms of Rhodamine 101, it does highlight the role of charge. As an inner salt, Rhodamine 101 carries both positive and negative charges within its structure, resulting in an overall neutral charge. Based on the study's findings that negatively charged dyes demonstrated higher loading efficiencies, it can be inferred that the neutral charge of Rhodamine 101 inner salt may lead to a relatively lower loading efficiency compared to anionic dyes. Further investigation comparing the inner salt directly with its charged counterparts would be needed to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
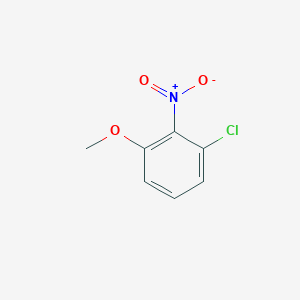
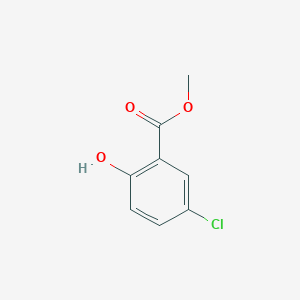
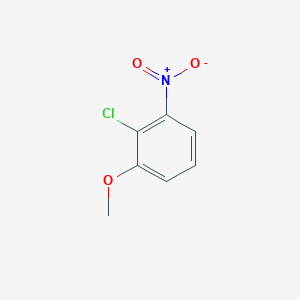
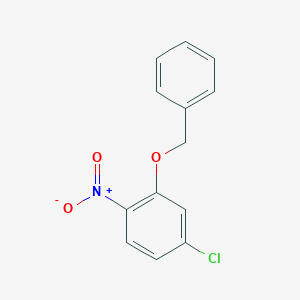
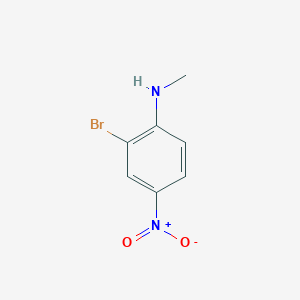
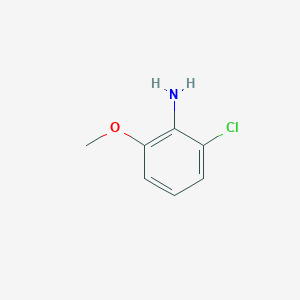


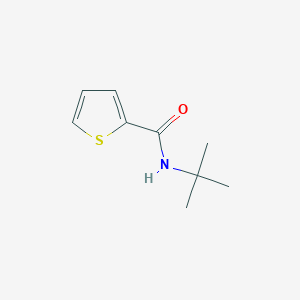

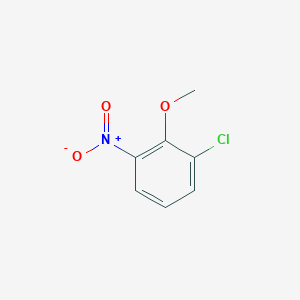
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)
